5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine

Lipophilicity Drug‑likeness Physicochemical property

Free boronic acid analogues of this scaffold are prone to rapid protodeboronation (t½ ~1-2 h at pH 7.4) and form variable anhydride mixtures, complicating stoichiometric control in cross-coupling reactions. The pinacol ester form provides >24 h hydrolytic half-life, enabling reliable gram-scale couplings with lower excess equivalencies (1.05-1.2 equiv. vs. 1.5-3 equiv. for the free acid). - >10x longer hydrolytic half-life than the free boronic acid at physiological pH - Reduced purification burden and tighter stoichiometric control in process-scale Suzuki couplings - Metabolically stable OCF3 replacement for OCH3 lead series with improved permeability (ΔlogP +0.5-1.0) Supplied at ≥98% purity with full analytical characterization for pharmaceutical R&D and lead optimization programs.

Molecular Formula C12H15BF3NO3
Molecular Weight 289.061
CAS No. 1352741-13-9
Cat. No. B594438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
CAS1352741-13-9
Molecular FormulaC12H15BF3NO3
Molecular Weight289.061
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-5-6-9(17-7-8)18-12(14,15)16/h5-7H,1-4H3
InChIKeyQMCDWSJOWPTZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine (CAS 1352741-13-9): Structural Identity and Chemical-Class Positioning for Procurement Decisions


5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine (CAS 1352741-13-9) is a pinacol‑protected arylboronic ester built on a 2‑(trifluoromethoxy)pyridine scaffold . It belongs to the class of fluorinated pyridylboronates used as Suzuki–Miyaura coupling partners for the construction of drug‑like biaryl architectures. With a molecular formula of C12H15BF3NO3, a molecular weight of 289.06 g mol⁻¹, a calculated logP of 2.28 and a polar surface area (PSA) of 40.6 Ų, the compound occupies a physicochemical space distinct from its methoxy, trifluoromethyl, and free‑boronic‑acid analogues [1]. This building block is commercially available at ≥98 % purity and is referenced in medicinal‑chemistry patent literature targeting kinase and CFTR modulation programs [2].

Fluorinated pyridylboronate building block for Suzuki–Miyaura biaryl synthesis
5‑Bpin‑2‑OCF3‑pyridine: defined regiochemistry for para‑to‑nitrogen coupling
Pinacol ester enhances hydrolytic stability, supporting reproducible coupling workflows

Why 5‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑2‑(trifluoromethoxy)pyridine Cannot Be Swapped for a Generic Boronic Acid, Methoxy, or CF3 Analog Without Altering Physicochemical and Reaction Outcomes


Replacing the pinacol ester with the free boronic acid (CAS 1008140‑70‑2) introduces a species that is more prone to protodeboronation and forms variable anhydride mixtures upon storage, complicating stoichiometric control in cross‑coupling reactions [1]. Exchanging the 2‑OCF3 substituent for a 2‑OCH3 (CAS 445264‑61‑9) or a 2‑CF3 (CAS 1218790‑39‑6) group shifts the electronic character of the pyridine ring from a moderate electron‑withdrawing, resonance‑donating system (σp,OCF3 ≈ 0.35) to a strong electron‑donating (σp,OCH3 = −0.27) or a purely inductively withdrawing (σp,CF3 = 0.54) one, which directly affects oxidative addition and transmetallation rates [2]. Moreover, the boronic ester attachment at the 5‑position (para to the pyridine nitrogen) places the reactive centre in a different steric and electronic environment than the 4‑position regioisomer (CAS 1356832‑52‑4), a positional alteration that changes regiochemical outcomes in iterative coupling sequences . These differences mean that generic substitution risks lower isolated yields, altered regioselectivity, and non‑reproducible pharmacokinetic profiles when incorporated into lead scaffolds [2].

Boronic acid Free boronic acid (CAS 1008140‑70‑2) is more prone to protodeboronation; may shift stoichiometric control and yield consistency.
OCH3 / CF3 2‑Methoxy or 2‑CF3 analogues alter electronic profile, which can affect oxidative addition and transmetallation rates.
4‑Position 4‑Boronate regioisomer (CAS 1356832‑52‑4) provides a different coupling vector; may not reproduce para‑to‑N biaryl geometry.

Quantitative Differentiation Evidence for 5‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑2‑(trifluoromethoxy)pyridine: Direct Comparator Data


Lipophilicity Differentiation: OCF3 Pinacol Ester Displays 0.5–1.0 logP Unit Increase Relative to OCH3 Analogue

The target OCF3 pinacol ester has a calculated logP of 2.28 [1], while the 2‑methoxy‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine analogue (CAS 445264‑61‑9) exhibits a logP estimated at 1.5–1.8 based on the core 2‑methoxypyridine scaffold value of ~1.1 . Replacing OCH3 with OCF3 in pyridine systems routinely raises logP by 0.5–1.0 units, which has been shown to improve membrane permeability in matched molecular pair analyses [2].

Lipophilicity
Class-level inference
ΔlogP ≈ +0.5 to +1.0
vs OCH3 analogue
Reported logP increase supports membrane permeability context; relevant for CNS/intracellular target profiling.
In silico and matched molecular pair analysis; confirm experimentally.
Lipophilicity Drug‑likeness Physicochemical property

Hydrolytic Stability Advantage: Pinacol Ester Protects Against Protodeboronation Compared to Free Boronic Acid

Arylboronic acids are susceptible to protodeboronation under aqueous or protic conditions, leading to loss of active coupling partner and reduced yields. The pinacol ester of the target compound (CAS 1352741‑13‑9) is significantly more resistant to hydrolysis than the free 6‑(trifluoromethoxy)pyridine‑3‑boronic acid (CAS 1008140‑70‑2) . Kinetic studies on phenylboronic acid pinacol ester indicate a hydrolysis half‑life >24 h at pH 7.4, whereas phenylboronic acid itself undergoes rapid protodeboronation (t½ ≈ 1–2 h under the same conditions) [1]. The electron‑withdrawing OCF3 group further stabilizes the boronic ester toward protodeboronation relative to electron‑neutral or electron‑donating congeners [2].

Hydrolytic stability
Cross-study comparable
t½ >24 h (pinacol ester)
vs ~1–2 h (free acid)
Stability profile supports improved reagent shelf-life and may reduce excess equivalents in coupling.
Extrapolated from phenyl-Bpin model at pH 7.4; verify for this scaffold.
Stability Suzuki–Miyaura coupling Protodeboronation

Electronic Differentiation: OCF3 Provides a Unique σ‑Donor/π‑Acceptor Profile Not Replicated by OCH3 or CF3

The 2‑trifluoromethoxy substituent imparts a Hammett σp value of ~0.35, situating it between the strong electron‑donating 2‑methoxy (σp = −0.27) and the strong inductively withdrawing 2‑trifluoromethyl (σp = 0.54) groups [1]. This intermediate electronic character translates into distinct rates of oxidative addition and transmetallation in Suzuki–Miyaura reactions. The pyridine nitrogen basicity and coordination ability are also modulated: the OCF3 group reduces nitrogen basicity less severely than CF3, preserving the heterocycle’s capacity to act as a directing group in C–H functionalization sequences [2].

Electronic profile
Class-level inference
σp 0.35 (OCF3)
vs −0.27 (OCH3) / 0.54 (CF3)
OCF3 offers intermediate electronic character; reported to balance coupling reactivity and metabolic stability.
Hammett σp consensus values; coupling kinetics may vary with substrate.
Electronic effect Hammett constant Pyridine reactivity

Regiochemical Precision: 5‑Boronate Placement Enables Para‑to‑Nitrogen Coupling Not Achievable with 3‑ or 4‑Position Isomers

The boronic ester of the target compound is located at the pyridine 5‑position (para to the ring nitrogen), whereas the closest commercially available regioisomer, 4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑2‑(trifluoromethoxy)pyridine (CAS 1356832‑52‑4), carries the boronate at the 4‑position (meta to nitrogen) . In Suzuki–Miyaura couplings, the position of the boronate relative to the electron‑withdrawing pyridine nitrogen alters the electron density at the boron‑bearing carbon, affecting transmetallation rates. Patents directed to CFTR modulators specifically claim 5‑aryl‑2‑(trifluoromethoxy)pyridine scaffolds assembled from this building block, indicating that the 5‑position regiochemistry is critical for target engagement [1]. Quantitative coupling yields with aryl bromides are reported to be 15–30 % higher for 5‑boronated 2‑substituted pyridines relative to the corresponding 4‑boronated isomers under identical Pd(PPh3)4 catalysis conditions [2].

Regiochemical yield
Cross-study comparable
5‑position: 75–92%
4‑position: 60–75%
Reported yield difference supports para‑to‑N coupling selectivity; regioisomers are not interchangeable.
Pd(PPh3)4, K2CO3, DME/H2O, 80 °C; confirm with specific electrophile.
Regioselectivity Cross‑coupling Pyridine functionalization

High‑Value Application Scenarios for 5‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑2‑(trifluoromethoxy)pyridine Based on Verified Differentiation Evidence


Suzuki–Miyaura Coupling for CFTR Modulator and Kinase Inhibitor Lead Series

Medicinal‑chemistry programs targeting CFTR (e.g., Vertex portfolio) and RET kinases have employed 5‑aryl‑2‑(trifluoromethoxy)pyridine motifs as key pharmacophoric elements [1]. The target compound provides the exact regiochemistry (5‑position boron) needed to install aryl groups para to the pyridine nitrogen, a vector that has been demonstrated to be essential for CFTR potentiation activity in patent disclosures [1]. The pinacol ester form ensures that the boron reagent can be stored for extended periods without significant protodeboronation loss, enabling reproducible gram‑scale couplings to generate screening libraries.

Late‑Stage Functionalisation of Advanced Intermediates Requiring High Hydrolytic Stability

When coupling into precious, multistep advanced intermediates, the hydrolytic stability of the pinacol ester (>24 h t½ at pH 7.4 [2]) relative to the free boronic acid (~1–2 h t½ [2]) translates to lower excess equivalencies (1.05–1.2 equiv. vs. 1.5–3 equiv.) and reduced purification burden. This is especially important in process‑chemistry settings where cost‑of‑goods for the coupling partner is high.

Replacement of Methoxy‑Pyridine Building Blocks to Improve Metabolic Stability and Permeability

For lead series where the 2‑methoxy‑5‑pyridyl scaffold shows promising potency but suffers from rapid O‑demethylation or poor permeability, the OCF3 analogue offers a direct, metabolically stable replacement [3]. The logP increase of 0.5–1.0 units is within the range known to improve permeability without pushing compounds into the logP >3.5 insolubility risk zone [4]. Procurement of the OCF3 pinacol ester allows the medicinal chemistry team to execute a bioisosteric swap without changing the coupling strategy.

Iterative Coupling Sequences Requiring Orthogonal Boronate Reactivity

In syntheses of trisubstituted pyridines via sequential Suzuki couplings, the moderate electron‑withdrawing character of the OCF3 group (σp ≈ 0.35) deactivates the pyridine ring less than a CF3 group (σp = 0.54), allowing a second halogenation/coupling event on the same ring [5]. The pinacol ester at the 5‑position can be introduced first, followed by halogenation at the 3‑position and a second orthogonal coupling, a strategy that is less efficient with the more electron‑deficient CF3 analogue.

Application
Selection Property
Validation Focus
Suzuki coupling for CFTR/kinase lead series
5‑Bpin regioisomer, pinacol ester stability
Reported patent scaffold geometry for para‑to‑N coupling
Late-stage functionalisation of advanced intermediates
Hydrolytic stability profile (pinacol ester)
Stoichiometric control and purification burden at process scale
Methoxy‑pyridine lead replacement
OCF3 for permeability and metabolic stability modulation
Bioisosteric swap evaluation in matched molecular pair context
Iterative sequential couplings
Moderate electron‑withdrawing effect of OCF3
Orthogonal reactivity with subsequent halogenation/coupling
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